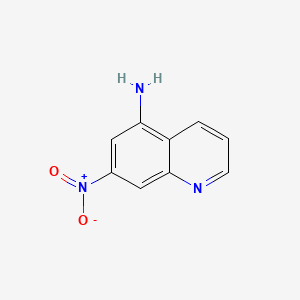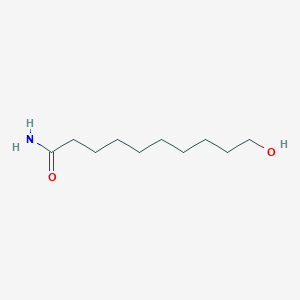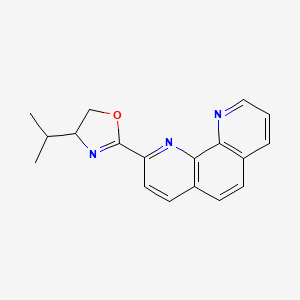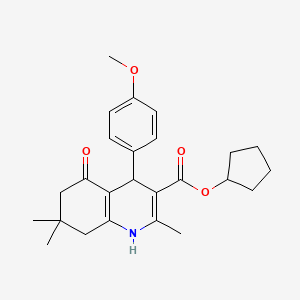![molecular formula C24H32FN7O2 B12501664 tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate](/img/structure/B12501664.png)
tert-butyl 7'-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2'H-spiro[piperidine-4,3'-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate is a complex organic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate typically involves multiple steps, including the formation of the spiro structure and the introduction of the piperazine and fluorophenyl groups. Common synthetic routes may involve:
Formation of the spiro structure: This can be achieved through cyclization reactions involving piperidine and triazolo[4,3-c]pyrimidine intermediates.
Introduction of the piperazine group: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.
Addition of the fluorophenyl group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate .
- 2-tert-Butyl-4-methoxyphenole .
Uniqueness
tert-Butyl 7’-[4-(2-fluorophenyl)piperazin-1-yl]-1H,2’H-spiro[piperidine-4,3’-[1,2,4]triazolo[4,3-c]pyrimidine]-1-carboxylate stands out due to its spiro structure, which imparts unique steric and electronic properties. This makes it a valuable scaffold for drug design and development, offering potential advantages in terms of selectivity and potency.
Eigenschaften
Molekularformel |
C24H32FN7O2 |
|---|---|
Molekulargewicht |
469.6 g/mol |
IUPAC-Name |
tert-butyl 7-[4-(2-fluorophenyl)piperazin-1-yl]spiro[2H-[1,2,4]triazolo[4,3-c]pyrimidine-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C24H32FN7O2/c1-23(2,3)34-22(33)31-10-8-24(9-11-31)28-27-21-16-20(26-17-32(21)24)30-14-12-29(13-15-30)19-7-5-4-6-18(19)25/h4-7,16-17,28H,8-15H2,1-3H3 |
InChI-Schlüssel |
MWBLGKMFMYWGPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NN=C3N2C=NC(=C3)N4CCN(CC4)C5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Dimethylamino)cyclohexyl]-1-(2-hydroxy-1,2-diphenylethyl)thiourea](/img/structure/B12501597.png)

![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl thiophene-3-carboxylate](/img/structure/B12501606.png)
![N-cyclohexylcyclohexanamine;3-methyl-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12501607.png)

![Methyl 5-{[(2-ethoxynaphthalen-1-yl)methyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501614.png)
![2-[(4-ethyl-5-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12501616.png)



![N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501649.png)
![Methyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12501655.png)

